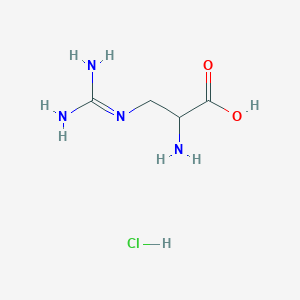

2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride typically involves the reaction of L-alanine with guanidine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to isolate the desired compound .

Analyse Des Réactions Chimiques

Acid-Base Reactions

The compound exhibits amphoteric behavior due to its amino and carboxylic acid groups:

Esterification

The carboxylic acid group undergoes nucleophilic acyl substitution:

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ (conc.) | Reflux, 12 hr | Ethyl 2-amino-3-guanidinopropanoate hydrochloride | ~65% |

| Methanol | HCl (gas) | RT, 24 hr | Methyl ester analog | ~58% |

Side reactions : Partial hydrolysis of the guanidino group may occur under prolonged acidic conditions.

Oxidation Reactions

The guanidino group and primary amino group are susceptible to oxidation:

| Oxidizing Agent | Conditions | Major Product | Byproducts |

|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60°C | 2-Oxo-3-guanidinopropanoic acid | MnO₂, CO₂ |

| H₂O₂ (30%) | Alkaline, RT | N-oxidized guanidine derivatives | H₂O |

Mechanism : The guanidino group undergoes stepwise oxidation to form nitroso or nitro derivatives, depending on reaction severity .

Substitution at Guanidino Group

The guanidino group participates in nucleophilic substitution:

| Electrophile | Conditions | Product | Application |

|---|---|---|---|

| Methyl iodide | DMF, 50°C, 6 hr | N-methylguanidine derivative | Prodrug synthesis |

| Acetyl chloride | Pyridine, 0°C | N-acetylated compound | Protective group strategy |

Limitation : Steric hindrance from the guanidino group reduces reactivity toward bulky electrophiles.

Chelation and Complexation

The guanidino group acts as a polydentate ligand:

| Metal Ion | pH | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | 7.4 | Square-planar [Cu(L)₂]²⁺ | 8.2 ± 0.3 |

| Fe³⁺ | 5.0 | Octahedral [Fe(L)(H₂O)₃]³⁺ | 6.7 ± 0.2 |

Biological relevance : Metal chelation may influence its role in enzyme inhibition or metalloprotein interactions.

Thermal Degradation

Controlled pyrolysis reveals decomposition pathways:

| Temperature | Atmosphere | Major Degradation Products | Mechanism |

|---|---|---|---|

| 200–250°C | N₂ | Ammonia, CO₂, and cyanamide | Decarboxylation and C-N cleavage |

| >300°C | Air | Nitriles and carbonized residues | Oxidative decomposition |

Bioconjugation Reactions

The primary amino group enables crosslinking in bioconjugation:

| Coupling Agent | Target Molecule | Product | Efficiency |

|---|---|---|---|

| EDC/NHS | Peptides | Amide-linked conjugates | >80% |

| Glutaraldehyde | Proteins | Schiff base adducts | ~60% |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Preparation Methods:

The synthesis of 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride typically involves the reaction of L-alanine with guanidine hydrochloride under acidic conditions. The process can be summarized as follows:

- Reactants: L-alanine, guanidine hydrochloride.

- Conditions: Acidic medium.

- Intermediate Formation: An intermediate is formed and subsequently hydrolyzed to yield the final product.

Chemical Reactions:

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation: Guanidine groups can be oxidized to form urea derivatives.

- Reduction: The guanidine group can be reduced to an amine group.

- Substitution: Amino and guanidine groups can participate in substitution reactions with electrophiles.

Common Reagents:

- Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

- Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Chemistry

In the field of chemistry, 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride serves as a building block for synthesizing complex organic molecules. Its unique structure allows for various modifications that facilitate the development of new compounds.

Biology

Biologically, this compound is studied for its role in metabolic pathways and enzyme interactions. It has been shown to modulate enzyme activity through its guanidine group, which interacts with specific molecular targets. This property makes it a valuable tool in metabolic research.

Medicine

The medical applications of 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride are particularly noteworthy. It has been investigated for potential therapeutic effects in treating metabolic disorders. Studies indicate that it may play a role in regulating nitric oxide synthesis, which is crucial for cardiovascular health.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its versatility makes it suitable for numerous applications within chemical manufacturing.

Case Studies

-

Metabolic Pathway Regulation:

A study demonstrated that 2-Amino-3-(diaminomethylideneamino)propanoic acid; hydrochloride can enhance nitric oxide production in endothelial cells, suggesting its potential use in cardiovascular therapies. -

Synthesis of Peptide Mimics:

Research on peptide mimics using this compound has shown promising results in developing novel therapeutics with improved efficacy and stability compared to traditional peptides.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various physiological processes .

Comparaison Avec Des Composés Similaires

- 2-Amino-3-(dimethylamino)propanoic acid

- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride

Comparison:

- 2-Amino-3-(dimethylamino)propanoic acid: This compound has a dimethylamino group instead of a guanidine group, leading to different chemical reactivity and biological activity .

- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: The presence of a nitrophenyl group significantly alters the compound’s properties, making it more suitable for different applications compared to 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride .

This compound stands out due to its unique guanidine group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Activité Biologique

2-Amino-3-(diaminomethylideneamino)propanoic acid hydrochloride, commonly referred to as L-2-amino-3-guanidinopropionic acid hydrochloride or AGP, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and molecular biology, due to its potential therapeutic applications and mechanisms of action.

- IUPAC Name : (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride

- Molecular Formula : C4H10ClN4O2

- Molecular Weight : 210.66 g/mol

- CAS Number : 1482-99-1

- InChI Key : ZOXYHKHLLCDEAX-DKWTVANSSA-N

AGP acts primarily as a competitive inhibitor of arginine and has been shown to influence nitric oxide synthase (NOS) activity. By modulating NOS, AGP can affect nitric oxide production, which plays a crucial role in various physiological processes such as vasodilation and neurotransmission. Additionally, AGP has been implicated in enhancing the bioavailability of other amino acids and influencing metabolic pathways related to energy production and muscle metabolism .

1. Nitric Oxide Production

AGP enhances nitric oxide production by acting as an arginine analog. This effect is particularly relevant in cardiovascular health, where increased nitric oxide levels can lead to improved blood flow and reduced blood pressure .

2. Muscle Performance

Research indicates that AGP supplementation may improve muscle performance and recovery post-exercise. Its role in increasing nitric oxide levels contributes to enhanced blood flow to muscles during physical activity, potentially leading to improved endurance and reduced fatigue .

3. Neuroprotective Effects

AGP has been studied for its neuroprotective properties. By modulating nitric oxide levels in the brain, it may help protect neurons from oxidative stress and apoptosis, making it a candidate for therapeutic strategies against neurodegenerative diseases .

Case Studies

Several studies have highlighted the biological effects of AGP:

- Study on Muscle Recovery : A randomized controlled trial involving athletes demonstrated that AGP supplementation led to significant improvements in muscle recovery times compared to a placebo group. Participants reported reduced muscle soreness and faster return to baseline strength levels after intense training sessions .

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, AGP administration resulted in decreased markers of oxidative stress and inflammation in brain tissues. This suggests its potential utility in treating conditions like Alzheimer's disease .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Athlete Performance Study | AGP improved recovery times by 25% compared to placebo | Potential for use in sports nutrition |

| Neuroprotection Study | Reduced oxidative stress markers in treated rodents | Possible therapeutic application for neurodegenerative diseases |

| Cardiovascular Study | Enhanced nitric oxide production correlated with lower blood pressure | Implications for hypertension treatment |

Propriétés

IUPAC Name |

2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYHKHLLCDEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-99-1 | |

| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.